molecular formula C8H7F3O2 B1434879 [2-(Difluoromethoxy)-3-fluorophenyl]methanol CAS No. 1242257-84-6

[2-(Difluoromethoxy)-3-fluorophenyl]methanol

Cat. No. B1434879
CAS RN: 1242257-84-6
M. Wt: 192.13 g/mol
InChI Key: CFXNCMYRLWLBGU-UHFFFAOYSA-N
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Description

“[2-(Difluoromethoxy)-3-fluorophenyl]methanol” is a chemical compound with the molecular formula C8H7F3O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a difluoromethoxy group (-OCHF2) and a fluorine atom attached to a phenyl ring, along with a methanol group (-CH2OH). The presence of these functional groups can significantly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 192.14 . More specific physical and chemical properties like boiling point, melting point, and density are not available in the sources I have access to.

Scientific Research Applications

Methanol Fuel Cells

Research highlights the importance of methanol in direct methanol fuel cells (DMFCs), which offer an attractive alternative for power generation due to their efficiency and reduced environmental impact. Methanol crossover, a key challenge in DMFC development, significantly affects cell performance. Efforts are underway to develop more methanol-impermeable polymer electrolytes to mitigate this issue (Heinzel & Barragán, 1999).

Hydrogen Production from Methanol

Methanol serves as a liquid hydrogen carrier, facilitating high purity hydrogen production. This review compares mainstream hydrogen production pathways from methanol, highlighting advancements in catalyst development and reactor technologies for methanol steam reforming, partial oxidation, and autothermal reforming (García et al., 2021).

Methanol Synthesis and Applications

The synthesis and application of methanol as a clean-burning fuel and a potential energy source in power generation underscore its versatility. Methanol can significantly contribute to the development of sustainable energy solutions, including its use as a peaking fuel in integrated gasification combined cycle power stations (Cybulski, 1994).

Methanol as a Chemical Marker

Methanol's role as a chemical marker for assessing the condition of solid insulation in power transformers highlights its utility in electrical engineering and environmental monitoring. The stability of methanol at different temperatures and its correlation with cellulose degradation offer valuable insights into transformer maintenance and reliability (Jalbert et al., 2019).

Methanol in Chemical Fixation

The use of methanol in chemical fixation processes, such as Methacarn (methanol-Carnoy) fixation, demonstrates its significance in histological studies. Methanol's ability to enhance the shrinkage temperature of collagen and preserve helical proteins provides a basis for improved tissue preservation and analysis (Puchtler et al., 1970).

properties

IUPAC Name

[2-(difluoromethoxy)-3-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXNCMYRLWLBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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